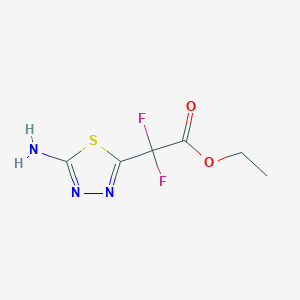
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-amino-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.
Applications De Recherche Scientifique
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and interact with DNA.
Agriculture: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as urease, which is crucial for the survival of certain bacteria . The compound can also bind to DNA, interfering with its replication and transcription processes, which is beneficial in anticancer therapies.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can be compared with other thiadiazole derivatives such as:
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-5-ethyl-1,3,4-thiadiazole
- 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the difluoroacetate moiety, which can impart distinct electronic properties and influence its interaction with biological targets .
Propriétés
Formule moléculaire |
C6H7F2N3O2S |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H7F2N3O2S/c1-2-13-4(12)6(7,8)3-10-11-5(9)14-3/h2H2,1H3,(H2,9,11) |
Clé InChI |
FPBTZHLLAHCZKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NN=C(S1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


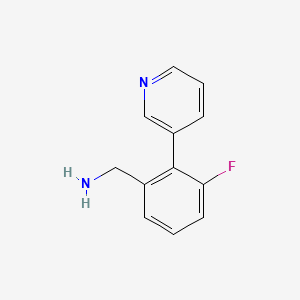

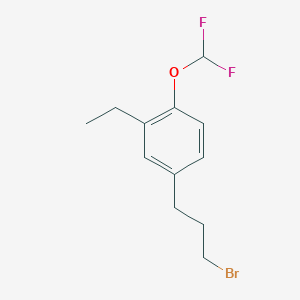
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)
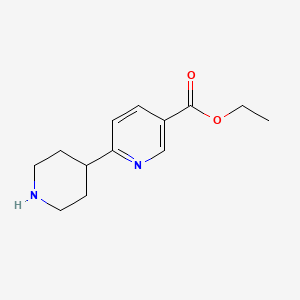

![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
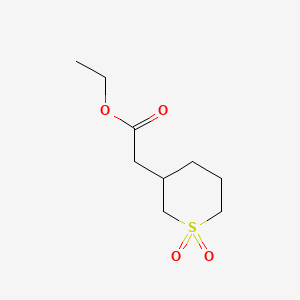
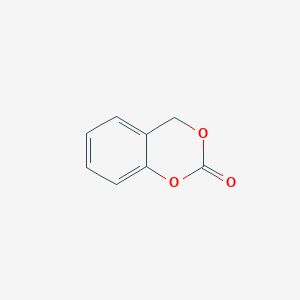

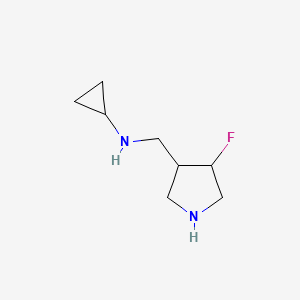
![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
